4,5-Dichloropyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

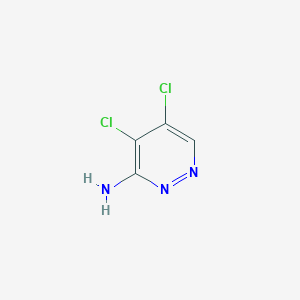

4,5-Dichloropyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of two chlorine atoms at the 4th and 5th positions and an amine group at the 3rd position on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloropyridazin-3-amine typically involves the amination of 4,5-dichloropyridazin-3-one. One common method is the reduction of 4,5-dichloropyridazin-3-one using hydrazine hydrate under mild conditions. This reaction results in the formation of 4-chloro-5-hydrazinopyridazin-3-one as an intermediate, which is then further aminated to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of hydrazine hydrate and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloropyridazin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 4th and 5th positions can be substituted with other functional groups.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.

Common Reagents and Conditions

Hydrazine Hydrate: Used in the reduction of 4,5-dichloropyridazin-3-one to form the amine.

Lewis Acids: Employed in substitution reactions to facilitate the replacement of chlorine atoms.

Major Products Formed

4-Chloro-5-hydrazinopyridazin-3-one: An intermediate in the synthesis of this compound.

Various Substituted Derivatives: Formed through substitution reactions involving the chlorine atoms.

Scientific Research Applications

4,5-Dichloropyridazin-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4,5-Dichloropyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4,5-Dichloropyridazin-3-amine can be compared with other similar compounds, such as:

Pyridazinone Derivatives: These compounds share a similar pyridazine ring structure but differ in the functional groups attached.

Pyridazine Derivatives: Compounds with different substituents on the pyridazine ring, leading to varied chemical and biological properties.

Biological Activity

4,5-Dichloropyridazin-3-amine is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring structure with chlorine substituents at the 4 and 5 positions and an amino group at the 3 position. The molecular formula is C4H3Cl2N3, with a molecular weight of approximately 163.99 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that this compound has antimicrobial effects against various pathogens. Similar compounds have shown effectiveness in inhibiting bacterial growth, suggesting a potential role in treating infections.

- Anticancer Activity : Studies have demonstrated that derivatives of pyridazine compounds can inhibit cancer cell proliferation. For instance, related compounds have been tested against various cancer cell lines, showing significant cytotoxicity and potential as anticancer agents .

The mechanism of action for this compound primarily involves its interaction with specific enzymes and cellular receptors. It is believed to modulate metabolic pathways through binding to molecular targets, leading to altered cellular functions. The precise pathways affected depend on the biological context in which the compound is used.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) effective against several strains, supporting its potential use in developing new antibiotics.

-

Anticancer Research :

- In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines including liver (HEP3BPN), breast (MDA 453), and leukemia (HL60). Results indicated that certain derivatives exhibited significant cytotoxicity (e.g., compound 4a showed an IC50 value of 76.78 µM against HEP3BPN cells) and were further investigated for their ability to inhibit proangiogenic cytokines .

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | CAS Number | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|---|

| This compound | Not listed | Yes | Yes | Chlorine substituents enhance reactivity |

| 5,6-Dichloropyridazin-4-amine | 89180-50-7 | Moderate | Moderate | Different chlorine positioning |

| 6-Chloropyridazine-3,4-diamine | 932-50-3 | Yes | Low | Contains two amine groups |

| 4-Amino-5-chloropyridazine | Not listed | Moderate | Yes | Focuses on amino group modifications |

Properties

Molecular Formula |

C4H3Cl2N3 |

|---|---|

Molecular Weight |

163.99 g/mol |

IUPAC Name |

4,5-dichloropyridazin-3-amine |

InChI |

InChI=1S/C4H3Cl2N3/c5-2-1-8-9-4(7)3(2)6/h1H,(H2,7,9) |

InChI Key |

VCIUFWRBBPJOEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N=N1)N)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.